(R)-3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)propanoic acid
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Overview
Description
3-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]propanoic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions .
Preparation Methods
The synthesis of 3-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]propanoic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Chemical Reactions Analysis
3-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Scientific Research Applications
This compound is extensively used in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are crucial in various biological and medical research . Additionally, it is used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs . In the industrial sector, it is employed in the production of synthetic peptides for research and therapeutic purposes .
Mechanism of Action
The mechanism of action of 3-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl]propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids such as:
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- ®-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
These compounds share the Fmoc protecting group but differ in their amino acid structures, which can influence their reactivity and applications in peptide synthesis .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-11-15-6-5-13-23(15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25)/t15-/m1/s1 |
InChI Key |
IFUWGSCZSKIAIA-OAHLLOKOSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O |
Origin of Product |
United States |
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